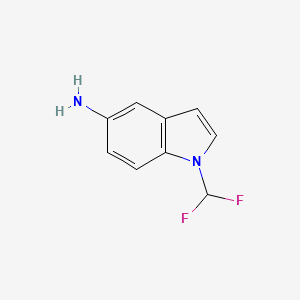

1-(二氟甲基)-1H-吲哚-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Difluoromethyl)-1H-indol-5-amine is a compound of interest in the field of medicinal chemistry due to the presence of the difluoromethyl group, which is considered a lipophilic hydrogen bond donor. This group can act as a bioisostere for hydroxyl, thiol, or amine groups, potentially enhancing the drug-like properties of compounds .

Synthesis Analysis

The synthesis of related difluoromethylated indole derivatives has been reported using various methodologies. For instance, the strategic synthesis of difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones involved the reaction of indole-2,3-dione with substituted bromoacetyl benzene followed by cyclization and direct fluorination using diethylaminosulfur trifluoride . Another related synthesis involved the reaction of trifluoromethyl epoxy ethers with aromatic amines to yield trifluoromethyl indolinols, which could be further processed to obtain 3-trifluoromethyl indole derivatives .

Molecular Structure Analysis

The molecular structure of difluoromethylated compounds is characterized by the presence of the difluoromethyl group, which influences the electronic distribution and bonding patterns within the molecule. For example, the difluoromethyl group in the studied difluoromethyl anisoles and thioanisoles demonstrated hydrogen bond donor capabilities . The molecular structures of related compounds, such as (2,3-dihydro-1H-indol-5-ylmethyl)amine, were established using various spectroscopic techniques, including NMR and IR spectroscopy .

Chemical Reactions Analysis

The difluoromethyl group in these compounds participates in chemical reactions that are typical for bioisosteres of hydroxyl, thiol, or amine groups. The chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from heterocyclization reactions of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines is an example of such reactions . Additionally, the difluoromethyl group's ability to act as a hydrogen bond donor can influence the reactivity and interaction of these compounds with biological targets .

Physical and Chemical Properties Analysis

The difluoromethyl group contributes to the lipophilicity of the compounds, as evidenced by the range of experimental Δlog P (water-octanol) values . The presence of this group also affects the basicity of amines, potentially improving oral absorption and bioavailability of drugs . The synthesis of related compounds, such as chiral alpha-difluoromethyl amines, highlights the importance of the difluoromethyl group in designing biologically active molecules with favorable pharmacokinetic properties .

科学研究应用

抗菌活性

Essa 等人(2018 年)进行的一项研究探讨了基于吲哚的衍生物的合成,重点是抗菌活性。他们发现某些吲哚衍生物表现出很强的抗菌特性,与氨苄青霉素相当,表明在抗菌研究中具有潜在应用。

伯胺的催化合成

Sakai 等人(2003 年)的工作展示了使用吲哚合成伯胺衍生物的过程。他们通过催化的氨甲基化过程获得了高产率的氨甲基化吲哚,这对于进一步的化学合成很有价值。

氢键供体性质

在 Zafrani 等人(2017 年) 的研究中,重点是二氟甲基作为亲脂性氢键供体。他们研究了它与羟基、硫醇和胺基的相似性,深入了解了它在药物设计中作为生物等排体的潜力。

吲哚和格拉明衍生物的合成

Kukuljan 等人(2016 年) 的研究涉及吲哚衍生物的合成,重点是它们的结构特征。这些衍生物,包括取代的吲哚,在化学研究的各个领域都有影响。

醛的氨苄化

Wang 等人(2018 年)研究了醛的一锅氨苄化,产生了有价值的 1,2-二芳基乙胺衍生物。这个合成过程,详细说明在 他们的研究 中,提供了一种合成与吲哚相关的化合物的新的途径。

5-HT6 受体配体

Bernotas 等人(2004 年)探讨了合成新型 1-(2-氨基乙基)-3-(芳基磺酰基)-1H-吲哚作为 5-HT6 受体的配体,这在神经药理学研究中很重要。他们的研究结果,详细说明在 他们的论文 中,有助于理解脑化学中的受体相互作用。

吲哚-2-胺衍生物的多米诺合成

Jiang 等人(2015 年)开发了一种合成 1-苯基-1H-吲哚-2-胺和 5-氨基-吲哚并[1,2-a]喹唑啉衍生物的方法。如 他们的出版物 中所述,这提供了一种实用方法来创建复杂的吲哚衍生物,可能在药物化学中很有用。

二取代甲胺的制备

Ogurtsov 和 Rakitin(2021 年)合成了新的(2,3-二氢-1H-吲哚-5-基甲基)胺衍生物。如 他们的研究 中所述,这些化合物是药理学相关物质的有用中间体。

抗有丝分裂剂的合成

Shetty 等人(2011 年)专注于合成 1-(1H-吲哚-4-基)-3,5-二取代苯类似物作为抗有丝分裂剂。他们的研究,概述在 这篇论文 中,有助于开发新的癌症疗法。

钯催化的双胺化

Dong 等人(2010 年)开发了一种钯催化的双胺化反应,用于合成 1-取代的 2-(三氟甲基)吲哚。他们的过程,详细说明在 他们的出版物 中,提供了一种合成具有潜在药用价值的吲哚衍生物的新途径。

作用机制

Target of Action

Compounds with a difluoromethyl group, such as 1-(difluoromethyl)-1h-indol-5-amine, are known to be chemically inert and lipophilic, which helps pharmaceuticals and agrochemicals reach their intended targets and prevents them from being metabolized too quickly .

Mode of Action

It is known that the difluoromethyl group can form a dimeric complex similar to the hydrogen-bonded dimer of 2-nitrophenol . This suggests that the compound might interact with its targets through hydrogen bonding, leading to changes in the target’s function or structure .

Biochemical Pathways

The difluoromethyl group is known to be involved in various biological processes, including the inhibition of ornithine decarboxylase, an enzyme involved in polyamine synthesis . This suggests that the compound might affect pathways related to cell proliferation and growth .

Pharmacokinetics

Compounds with a difluoromethyl group are known to be chemically inert, which might influence their bioavailability and metabolic stability .

Result of Action

The difluoromethyl group is known to exert cytostatic effects on mammalian cells and tissues . This suggests that the compound might inhibit cell proliferation and growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(difluoromethyl)-1H-indol-5-amine. For instance, the compound’s reactivity and stability might be affected by factors such as temperature, pH, and the presence of other chemicals . .

安全和危害

未来方向

The field of difluoromethylation has seen significant advancements and continues to generate interest for process chemistry . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting development . Furthermore, the development of safer and more effective formulations is a key area of focus .

属性

IUPAC Name |

1-(difluoromethyl)indol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2/c10-9(11)13-4-3-6-5-7(12)1-2-8(6)13/h1-5,9H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRDMFDHRBOAGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2C(F)F)C=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1864828-30-7 |

Source

|

| Record name | 1-(difluoromethyl)-1H-indol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride](/img/structure/B3012070.png)

![5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012077.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B3012085.png)

![2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B3012088.png)

![Isobutyl 5-(4-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3012089.png)

![1-(2-hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B3012090.png)

![2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B3012092.png)